molecular formula C9H10BrN B3248446 6-Bromo-7-methyl-indoline CAS No. 186520-00-3

6-Bromo-7-methyl-indoline

Cat. No.: B3248446
CAS No.: 186520-00-3
M. Wt: 212.09 g/mol
InChI Key: JCTUCTVNFGEPHV-UHFFFAOYSA-N
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Description

6-Bromo-7-methyl-indoline is a brominated derivative of indoline, a compound characterized by a fused benzene and pyrrole ring system

Synthetic Routes and Reaction Conditions:

  • Bromination of Indoline: The compound can be synthesized by the bromination of indoline using bromine in an appropriate solvent, such as dichloromethane, under controlled conditions.

  • Methylation: Following bromination, the indoline can be methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and methylation reactions, often using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as indole-3-carboxylic acids.

  • Reduction: Reduction reactions can convert the brominated indoline to its corresponding amine derivatives.

  • Substitution: The bromine atom in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Indole-3-carboxylic acids, indole-3-aldehydes.

  • Reduction Products: 6-Bromo-7-methyl-indole.

  • Substitution Products: 6-Hydroxy-7-methyl-indoline, 6-Amino-7-methyl-indoline.

Biochemical Analysis

Biochemical Properties

6-Bromo-7-methyl-indoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic processes. Additionally, this compound may bind to specific receptors, modulating signal transduction pathways and influencing cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of nuclear receptors, such as the aryl hydrocarbon receptor, which plays a crucial role in regulating gene expression related to xenobiotic metabolism and immune responses . Furthermore, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, it can activate or inhibit signal transduction pathways by interacting with receptors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The stability of this compound in various experimental conditions is crucial for its consistent effects on cellular function. Long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that indole derivatives exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, at lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities, while higher doses may result in toxicity, affecting organ function and overall health. Understanding the dosage effects of this compound is essential for determining its therapeutic potential and safety profile.

Scientific Research Applications

Chemistry: 6-Bromo-7-methyl-indoline is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural products. Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: Derivatives of this compound are being explored for their therapeutic potential in treating various diseases. Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 6-Bromoindole: Similar structure but lacks the methyl group at the 7-position.

  • 7-Methylindole: Similar structure but lacks the bromine atom at the 6-position.

  • 6-Bromo-7-azaindole: Contains a nitrogen atom in the ring system, altering its properties.

Uniqueness: 6-Bromo-7-methyl-indoline is unique due to the presence of both bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

6-bromo-7-methyl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-3,11H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTUCTVNFGEPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296576
Record name 6-Bromo-2,3-dihydro-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186520-00-3
Record name 6-Bromo-2,3-dihydro-7-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186520-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,3-dihydro-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-7-methyl-2,3-dihydro-1H-indole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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